N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide: is a chemical compound with the molecular formula C13H17N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide typically involves the reaction of benzimidazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]butanamide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C13H17N3O/c1-2-5-13(17)14-9-8-12-15-10-6-3-4-7-11(10)16-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
JYKZPMXXRNLVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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